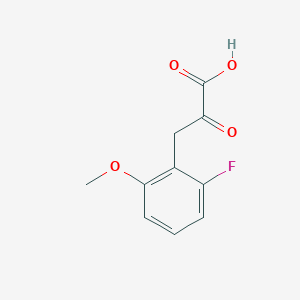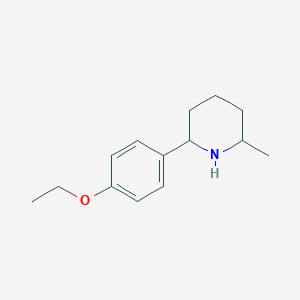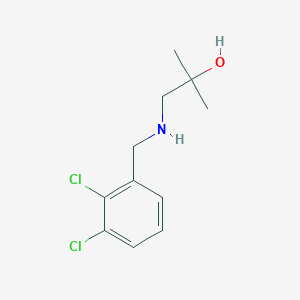
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound characterized by the presence of a dichlorobenzyl group attached to an amino alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichlorobenzyl group, typically using hydrogenation with a palladium catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Acyl chlorides or alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of simpler amines or alcohols
Substitution: Formation of amides or secondary amines
Applications De Recherche Scientifique
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with biological targets such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1-((2,4-Dichlorobenzyl)amino)-2-methylpropan-2-ol
- 1-((2,3-Dichlorophenyl)amino)-2-methylpropan-2-ol
Comparison:
- Structural Differences: The position of the chlorine atoms on the benzyl ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15Cl2NO |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
1-[(2,3-dichlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
Clé InChI |
IBMMWTRZWKRPDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=C(C(=CC=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




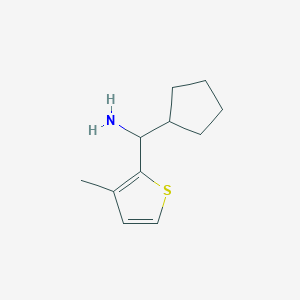
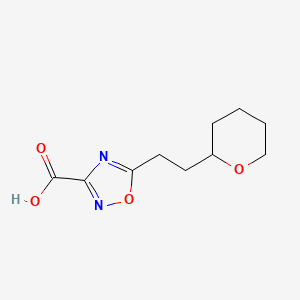
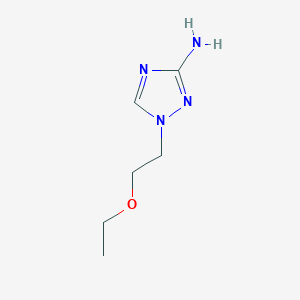

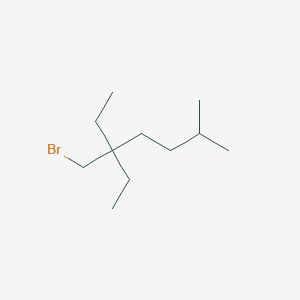
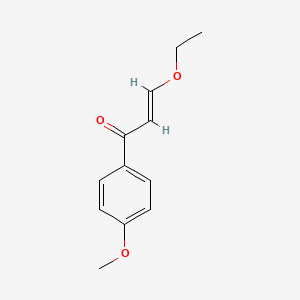
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)

![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)
